4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3,7-8H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQRLUBIASCYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC(C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminocinnoline with a fluorinating agent to introduce the fluorine atom at the 7th position. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
- Molecular Formula : C₉H₈FN₃O₃
- Molecular Weight : 225.177 g/mol (anhydrous)
- CAS Numbers :
Structural Features: The compound features a cinnoline core (a bicyclic heteroaromatic system with two adjacent nitrogen atoms) substituted with an amino group at position 4, a fluorine atom at position 7, and a carboxylic acid moiety at position 3. The 3,4-dihydro modification reduces aromaticity, influencing reactivity and solubility.
Physicochemical Properties :
Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of antimicrobial agents and kinase inhibitors.
Comparison with Similar Compounds
Structural Analogs within the Cinnoline Family
Key Observations :
- Substituent Effects: The 4-amino group in the target compound increases basicity compared to 4-oxo derivatives, altering pharmacokinetic properties. Fluorine position: The 7-F substituent (vs.
- Physicochemical Trends: log P: 4-Oxo derivatives exhibit lower lipophilicity (log P <2) than amino-substituted analogs, aligning with trends in heterocyclic carboxylic acids . pKa: The carboxylic acid group in cinnolines typically has pKa values ~3.5–4.0, lower than phosphonic acid analogs (pKa ~1.5–2.5) due to reduced electron-withdrawing effects .
Comparison with Quinoline and Quinoxaline Derivatives
Structural and Functional Insights :
- Cinnoline vs. Quinoline: Cinnolines’ dual nitrogen atoms confer unique electronic properties, enhancing interactions with biological targets like DNA gyrase. However, quinolines are more extensively studied for antimicrobial use .
- Quinoxaline Derivatives: Increased aromaticity may improve metabolic stability but reduce solubility compared to dihydrocinnolines .
Pharmacological Relevance :
- Log P values <2 indicate moderate blood-brain barrier penetration, advantageous for central nervous system-targeted drugs .
Biological Activity
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS No. 1208078-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of a fluorine atom and an amino group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1208078-32-3 |
Antimicrobial Activity
Research indicates that 4-amino derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds related to this structure showed significant activity against various bacterial strains. Specifically, derivatives were tested against Staphylococcus aureus and Bacillus subtilis, yielding minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL for certain analogs .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. In vitro studies reported MIC values of approximately 1.56 µg/mL for related compounds, indicating a promising potential for treating fungal infections .
Anticancer Activity
While the antimicrobial and antifungal properties are well-documented, the anticancer effects of this compound require further investigation. Preliminary studies indicated that certain derivatives did not exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that while they are non-toxic to normal epithelial cells, their anticancer potential may be limited or requires modification for enhanced efficacy .
Case Studies
-
Antimicrobial Efficacy Study :
- A series of synthesized compounds based on this structure were tested against Gram-positive bacteria.
- Results indicated that modifications in the side chains could enhance antibacterial activity significantly.
-
Fungal Resistance Study :
- The compound was evaluated against resistant strains of Candida.
- Results showed that the compound maintained efficacy even in resistant strains, highlighting its potential use in treating difficult infections.
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in microbial cells and disruption of cell wall synthesis. The fluorine atom is thought to play a crucial role in enhancing the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. A common approach includes:
Fluorination : Introducing fluorine at the 7-position via electrophilic substitution or halogen exchange.
Cyclization : Formation of the dihydrocinnoline core using acid-catalyzed cyclization of intermediate hydrazines.
Carboxylic Acid Introduction : Oxidation of a methyl group or hydrolysis of a nitrile at the 3-position.
- Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as over-fluorination or ring-opening. For analogous compounds, yields are improved using catalysts like Pd/C or trifluoroacetic acid .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : To assess purity (>98% recommended for biological assays), using C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR to confirm fluorine placement and dihydrocinnoline ring integrity. Deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected [M+H]+: ~255.2 g/mol) .
Q. What in vitro biological assays have been used to study its activity?
- Methodological Answer :
- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Fluorometric assays targeting DNA gyrase or topoisomerase IV, comparing activity to fluoroquinolone derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Comparative Controls : Use standardized strains (e.g., ATCC S. aureus 25923) and replicate assay conditions (pH, temperature, inoculum size).
- Orthogonal Validation : Pair MIC assays with time-kill curves or electron microscopy to confirm bactericidal vs. bacteriostatic effects.
- Data Normalization : Report activity relative to internal benchmarks (e.g., % inhibition vs. known inhibitors) to mitigate batch-to-batch variability .
Q. What computational methods are employed to study its structure-activity relationship (SAR)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on fluorine’s role in binding affinity via electrostatic potential maps .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict activity against resistant strains .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization :
Fluorination : Replace Cl with F using KF/Al₂O₃ under microwave irradiation (80% yield improvement vs. traditional heating) .
Cyclization : Employ Dean-Stark traps to remove water and shift equilibrium toward ring closure.
- Purification : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the dihydrocinnoline intermediate .
Notes on Contradictions and Validation
- Fluorine Positional Isomers : highlights that fluorine placement (e.g., 6- vs. 7-position) drastically alters antibacterial activity. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
- Biological Data Reproducibility : Variations in MIC values may arise from differences in bacterial membrane permeability. Include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in assays to isolate intrinsic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
